molecular formula C10H5Cl2N5O2 B11518005 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11518005
M. Wt: 298.08 g/mol
InChI Key: FIAXAEHHVLBCSM-UHFFFAOYSA-N
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Description

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features two oxadiazole rings and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a chloroformate and a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature.

Industrial Production Methods

For industrial-scale production, continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, which are crucial for optimizing the synthesis of complex heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical properties and reactivity. This structural feature makes it particularly versatile for various applications, from medicinal chemistry to advanced materials.

Properties

Molecular Formula

C10H5Cl2N5O2

Molecular Weight

298.08 g/mol

IUPAC Name

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H5Cl2N5O2/c11-4-1-2-5(6(12)3-4)10-14-9(17-18-10)7-8(13)16-19-15-7/h1-3H,(H2,13,16)

InChI Key

FIAXAEHHVLBCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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